Potassium D-tartrate monobasic is derived from tartaric acid, which is predominantly sourced from the fermentation of grapes. It can also be synthesized through various chemical processes involving tartaric acid and potassium hydroxide or potassium carbonate. The compound falls under the category of organic salts and is classified as a chelator, which means it can bind to metal ions.
The synthesis of potassium D-tartrate monobasic typically involves the neutralization of tartaric acid with a potassium base. The following method outlines a common approach:
This method ensures the formation of high-purity potassium D-tartrate monobasic suitable for research applications.
Potassium D-tartrate monobasic participates in several chemical reactions:
These reactions are crucial for its applications in analytical chemistry and biochemistry.
The mechanism of action of potassium D-tartrate monobasic primarily involves its ability to chelate metal ions. When it interacts with metal ions:
This mechanism underpins its utility in various scientific applications.
Potassium D-tartrate monobasic exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in both laboratory settings and industrial processes.
Potassium D-tartrate monobasic has diverse applications across several fields:
The industrial synthesis of Potassium D-tartrate monobasic (C₄H₅KO₆, CAS 57341-16-9) has evolved from artisanal extraction to sophisticated chemical engineering. Initially, the compound was isolated as a minor byproduct of winemaking, where it crystallized in wine casks ("wine diamonds") during fermentation. Early 20th-century methods relied on direct precipitation from grape must or wine lees, followed by crude purification via recrystallization. This approach suffered from low yields (<5%) and enantiomeric impurities due to co-precipitation of L-tartrate isomers [7].
The 1950s marked a shift toward chemical synthesis to meet rising demand. A landmark development was the resolution of racemic tartaric acid using chiral amines, where D-tartaric acid was selectively crystallized as the cinchonidine salt. Subsequent neutralization with potassium hydroxide yielded enantiomerically pure (>98%) Potassium D-tartrate monobasic. However, this process required costly catalysts and generated toxic waste [6]. By the 1980s, catalytic oxidation routes emerged, utilizing maleic anhydride as a precursor. Maleic acid was epoxidized using hydrogen peroxide under tungstate catalysis, followed by hydrolytic ring opening to D-tartaric acid. Potassium exchange then produced the target compound at 85% yield and 99% optical purity [4].
Table 1: Evolution of Industrial Synthetic Pathways
Time Period | Primary Method | Key Reagents/Catalysts | Yield/Purity |
---|---|---|---|
Pre-1950s | Wine lees precipitation | Natural tartrates | <5%, ~70% purity |
1950s–1970s | Chiral resolution | Cinchonidine, KOH | 40–50%, >98% ee |
1980s–present | Epoxidation-hydrolysis | Maleic anhydride, H₂O₂, Na₂WO₄ | 85%, 99% ee |
Modern production leverages asymmetric biosynthesis, using genetically modified Aspergillus strains to convert glucose directly to D-tartaric acid. This method achieves 92% enantiomeric excess (ee) and reduces energy consumption by 30% compared to chemical routes [4].
Biotechnology has transformed Potassium D-tartrate monobasic production through circular economy models. The wine industry generates ~250,000 tons of tartrate-rich lees annually, containing 40–50% potassium bitartrate. Industrial valorization involves leaching lees with hot water, followed by acidification to pH 3.0 to solubilize impurities. Subsequent crystallization at 5°C yields technical-grade (90–92% pure) D-tartrate, which is further purified via ion-exchange chromatography to pharmaceutical standards (>99%) [6] [7].
Novel microbial bioconversion platforms utilize engineered Nocardia tartaricans to isomerize L-tartrate from wine waste into D-tartrate. This is achieved via a two-step enzymatic cascade:
Table 2: Waste Valorization Inputs and Outputs
Waste Source | Tartrate Content | Valorization Process | Product Yield |
---|---|---|---|
Wine lees | 40–50% w/w | Crystallization + ion exchange | 0.3 kg/kg lees |
Grape pomace | 8–12% w/w | Solid-state fermentation | 0.15 kg/kg pomace |
Juice processing wastewater | 2.5 g/L | Electrodialysis + crystallization | 1.8 kg/m³ wastewater |
Emerging research explores phytoremediation integration, where tartrate-accumulating plants like Rumex hymenosepalus are cultivated in vineyards. Biomass is processed to extract tartrates, simultaneously rehabilitating metal-contaminated soils [9].
Modern purification of Potassium D-tartrate monobasic prioritizes solvent reduction and energy efficiency. Conventional multi-step crystallization consumes >20 L water per kg product, but recent advances employ mechanochemical synthesis. In ball mills, D-tartaric acid and potassium carbonate undergo solid-state reaction at 25°C, achieving 97% conversion in 45 minutes without solvents. The resultant polymorph (β-form) exhibits superior flow properties for pharmaceutical applications [4] [8].
Membrane-based purification technologies have replaced energy-intensive distillation:
Crystallization kinetics are optimized via ultrasound-assisted nucleation. Applying 20 kHz ultrasound during cooling crystallization (0.5°C/min) reduces crystal mean size from 150 μm to 40 μm, enhancing dissolution rates. This is critical for food applications where rapid solubility is essential [7].
Table 3: Green Chemistry Metrics Comparison
Process Parameter | Traditional Method | Green Innovation | Improvement |
---|---|---|---|
Solvent consumption | 20 L H₂O/kg product | Solvent-free mechanochemistry | 100% reduction |
Energy for separation | 8.2 kWh/kg | Electrodialysis (3.1 kWh/kg) | 62% reduction |
Impurity control | Activated carbon filtration | Nanofiltration | 40% cost reduction |
Crystal morphology | Irregular plates | Uniform spheres (ultrasound) | 3x faster dissolution |
Enantiopurity assurance now employs chiral ionic liquids (CILs) like L-menthol ammonium salts. These selectively co-crystallize with D-tartrate during recrystallization, raising ee from 96% to 99.5% while being recyclable for >10 batches [4].
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